molecular formula C24H19N3O2 B287170 N-(3-acetylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(3-acetylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B287170
M. Wt: 381.4 g/mol
InChI Key: CBANIFXNIQOVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as DPPC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPPC is a member of the pyrazole family and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the formation of a complex with the target molecule or ion. This complex formation can lead to changes in the biochemical and physiological properties of the target, such as altered enzyme activity or ion transport.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity towards cancer cells. These effects make this compound a promising candidate for use in the development of new therapeutic agents for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in laboratory experiments is its high selectivity towards certain target molecules or ions. This selectivity allows for the specific detection and quantification of these targets in complex biological samples. However, one limitation of using this compound is its potential toxicity towards living cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of new fluorescent probes based on the structure of this compound for the detection of other metal ions. Another potential application is the use of this compound as a therapeutic agent for the treatment of cancer or other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in biological systems.

Synthesis Methods

N-(3-acetylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of 3-acetylacetophenone with hydrazine hydrate to form 3-acetyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide. This intermediate is then reacted with benzophenone in the presence of an acid catalyst to produce the final product, this compound.

Scientific Research Applications

N-(3-acetylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit a strong fluorescent signal, making it a useful tool for the detection and quantification of copper in biological samples.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H19N3O2/c1-17(28)19-11-8-12-20(15-19)26-24(29)22-16-25-27(21-13-6-3-7-14-21)23(22)18-9-4-2-5-10-18/h2-16H,1H3,(H,26,29)

InChI Key

CBANIFXNIQOVJL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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